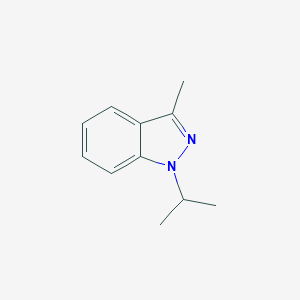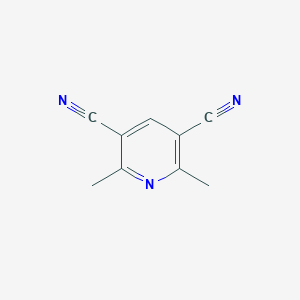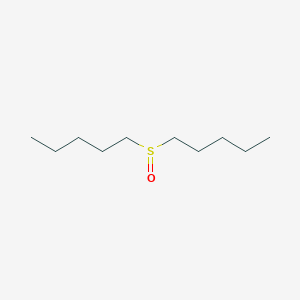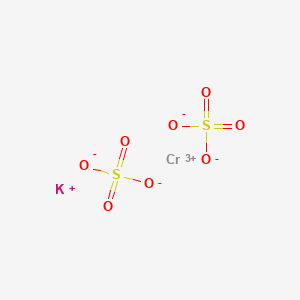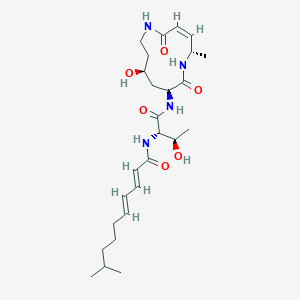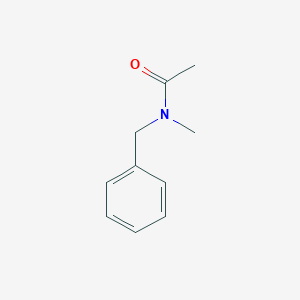
N-苄基-N-甲基乙酰胺
描述
N-benzyl-N-methylacetamide is a chemical compound with the molecular formula C10H13NO . Its average mass is 163.216 Da and its monoisotopic mass is 163.099716 Da . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of N-benzyl-N-methylacetamide consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 279.2±19.0 °C at 760 mmHg, and a flash point of 123.1±12.7 °C .Chemical Reactions Analysis
The hydrolysis of amides like N-benzyl-N-methylacetamide involves a reaction with water, catalyzed by an acid . The alkaline hydrolysis of amides involves a reaction with hydroxide ions .Physical And Chemical Properties Analysis
N-benzyl-N-methylacetamide has a molar refractivity of 48.8±0.3 cm3, a polar surface area of 20 Å2, and a polarizability of 19.4±0.5 10-24 cm3 . It also has a surface tension of 37.2±3.0 dyne/cm and a molar volume of 159.6±3.0 cm3 .科学研究应用
Anticonvulsant Agents
N-benzyl-N-methylacetamide has been investigated for its anticonvulsant properties. Computational molecular docking studies revealed that this compound exhibits better binding scores than the commercially sold antiepileptic drug vigabatrin. Specifically, the derivative 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide demonstrated promising binding affinity . Further research in this area could lead to the development of more efficient anticonvulsant drugs.
Peptide Chemistry
In peptide chemistry, N-benzyl-N-methylacetamide serves as a model compound for studying interactions with ions. Researchers have explored its behavior in collision-induced dissociation experiments, providing valuable data for understanding peptide linkages and imidazole interactions .
UV Absorption in Protein Backbone
The n* and * excitations of N-benzyl-N-methylacetamide have been studied as a simplified model for the UV absorption of protein backbones. These electronic excitations play a crucial role in understanding protein structure and function .
安全和危害
N-benzyl-N-methylacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .
作用机制
Target of Action
N-Benzyl-N-methylacetamide is a type of amide
Mode of Action
It is known that amides, in general, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Biochemical Pathways
The hydrolysis of amides, a class of compounds to which n-benzyl-n-methylacetamide belongs, is a well-known reaction . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.
Result of Action
The hydrolysis of amides can result in the formation of carboxylic acids and amines , which can have various effects depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of N-Benzyl-N-methylacetamide can be influenced by various environmental factors. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids . Therefore, the pH of the environment could potentially influence the action of N-Benzyl-N-methylacetamide. Other environmental factors, such as temperature and the presence of other substances, could also potentially influence its action, efficacy, and stability.
属性
IUPAC Name |
N-benzyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)11(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVNLHPEJBZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-benzyl-N-methylacetamide formed during the Polonovski reaction?
A1: N-benzyl-N-methylacetamide is one of the products formed during the Polonovski reaction involving N,N-dimethylbenzylamine N-oxide and its derivatives with acetic anhydride. [] The reaction proceeds through an ionic mechanism, with the N-acetoxyammonium ion being the initial intermediate. Acetate ions then induce the conversion of this intermediate into acetamides, including N-benzyl-N-methylacetamide, along with N,N-dimethylacetamide and a benzaldehyde. []
Q2: How do substituents on the benzene ring of the starting N-oxide affect the yield of N-benzyl-N-methylacetamide in the Polonovski reaction?
A2: The presence and nature of substituents on the benzene ring of the starting N-oxide influence the ratio of debenzylation to demethylation, ultimately impacting the yield of N-benzyl-N-methylacetamide. Electron-donating groups, like 4-methoxy, favor a transition state with iminium ion character, promoting debenzylation and leading to higher yields of N-benzyl-N-methylacetamide. Conversely, electron-withdrawing groups, like 4-nitro, promote a carbanionic transition state, favoring demethylation and resulting in lower yields of N-benzyl-N-methylacetamide. []
Q3: Beyond the Polonovski reaction, is there research exploring the potential biological activity of N-benzyl-N-methylacetamide derivatives?
A3: While the provided research focuses on the formation of N-benzyl-N-methylacetamide during the Polonovski reaction, there is research investigating the potential anticonvulsant properties of α-substituted acetamido-N-benzylacetamide derivatives. [] This suggests ongoing research interest in the biological activities of compounds structurally related to N-benzyl-N-methylacetamide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






